molecular formula C24H30Cl2N2 B1336387 Astrazon Red 6B CAS No. 6441-82-3

Astrazon Red 6B

Cat. No. B1336387
CAS RN: 6441-82-3
M. Wt: 417.4 g/mol
InChI Key: JQZWHMOVSQRYRN-UHFFFAOYSA-M
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Description

Astrazon Red 6B, also known as Basic Violet 7 or Stenacrile Brilliant Red 6B, is a chemical compound with the molecular formula C24H30Cl2N2 . It appears as a blue-purple crystalline powder .


Molecular Structure Analysis

The IUPAC name for Astrazon Red 6B is 2-(2-{4-[(2-chloroethyl)(ethyl)amino]-2-methylphenyl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium chloride . Its molecular weight is 417.42 g/mol .


Physical And Chemical Properties Analysis

Astrazon Red 6B is a blue-purple crystalline powder . It has a density of 0.97 at 20℃ . It’s soluble in water, producing a brilliant red-purple solution . Its solubility is minimally affected by temperature . The dye remains stable even at high temperatures (120℃), with no change in color .

Scientific Research Applications

1. Removal from Industrial Effluents

  • Radiolysis and Polymeric Materials : A study by Abdel-Aal, Dessouki, and Gad (2001) examined the radiolysis of Astrazon Red 6B, finding significant degradation when combined with conventional treatment methods. The addition of oxygen or hydrogen peroxide enhanced the degradation, while nitrogen showed no change (Abdel-Aal, Dessouki, & Gad, 2001).

2. Adsorption Modelling

  • Adsorption by Sepiolite : Santos and Boaventura (2008) studied the adsorption of Astrazon Red by sepiolite using Response Surface Methodology, demonstrating significant effects of initial dye concentration and pH on adsorption (Santos & Boaventura, 2008).

3. Use of Waste Materials for Adsorption

  • Tea Leaves and Tea Bags : Özbaş, Ongen, and Gökçe (2013) used spent tea leaves and tea bags as low-cost adsorbents for Astrazon Red 6B, exploring various adsorption isotherms and kinetics (Özbaş, Ongen, & Gökçe, 2013).

4. Alternative Biomaterials for Dye Removal

  • Posidonia Oceanica : Cengiz, Tanrıkulu, and Aksu (2012) used the dead leaves of Posidonia oceanica for removing Astrazon Red from wastewaters, with effective adsorption capacity and low cost (Cengiz, Tanrıkulu, & Aksu, 2012).

5. Ultrasonic Assisted Dyeing

  • Dyeing of Acrylic Fabrics : Kamel, Helmy, Mashaly, and Kafafy (2010) explored the use of ultrasonic techniques in dyeing acrylic fabrics with Astrazon Basic Red, finding higher color strength values compared to conventional methods (Kamel et al., 2010).

6. Decoloration and Detoxification

  • Gamma Ray Treatment : Kantoğlu (2023) studied the decoloration and detoxification of Astrazon Red FBL solutions using gamma rays, achieving significant toxicity reduction (Kantoğlu, 2023).

7. Biosorption by Bacteria

  • Biosorption by Rhodopseudomonas sp. : Abdullah, Öztürk, and Bayol (2021) investigated the biosorption of Astrazon red dye on Rhodopseudomonas sp. cells, finding effective removal from wastewater (Abdullah, Öztürk, & Bayol, 2021).

properties

IUPAC Name

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZWHMOVSQRYRN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCl)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astrazon Red 6B

CAS RN

6441-82-3
Record name Basic violet 7
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Record name Astrazon Red 6B
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Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
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Record name 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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